REACTION_CXSMILES
|
[OH:1][CH:2]1[NH:6][C:5](=O)[CH2:4][CH2:3]1.[CH3:8][CH:9]([SH:11])[CH3:10]>CCOCC>[CH:9]([S:11][CH:5]1[NH:6][C:2](=[O:1])[CH2:3][CH2:4]1)([CH3:10])[CH3:8]
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
OC1CCC(N1)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CC(C)S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtering
|
Type
|
CONCENTRATION
|
Details
|
concentrating under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)SC1CCC(N1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |